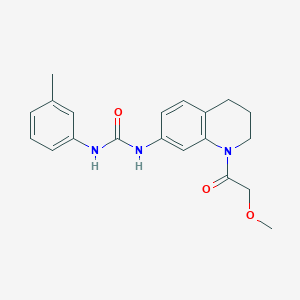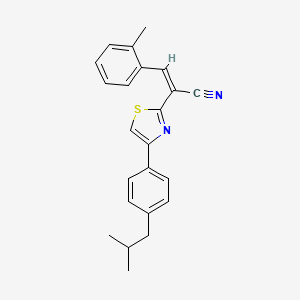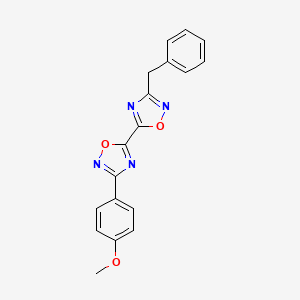
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTMU belongs to the class of urea derivatives and has shown promising results in preclinical studies as an anticancer and antiviral agent.
Aplicaciones Científicas De Investigación
Anticancer Potential
A significant research area for the compound involves its anticancer potential. Novel compounds, including urea and bis-urea derivatives with specific substituents, have been synthesized and evaluated for their biological activity. These derivatives have shown promising antiproliferative effects in vitro against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. For instance, urea derivatives with hydroxy group or halogen atoms exhibited moderate antiproliferative effects, with stronger activity observed against the MCF-7 cell line. The bis-ureas with hydroxy and fluoro substituents demonstrated extreme selectivity towards MCF-7 cells, indicating their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
Enzyme Inhibition for Neurological Applications
Another application is in the field of neurological disorders, where derivatives of the compound have been tested for their ability to inhibit specific enzymes. For example, tetrahydropyrimidine-5-carboxylates, cyclic urea derivatives synthesized from urea, have shown effective inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease and other neurological disorders. These compounds demonstrated significant inhibition, suggesting their potential use in treating conditions associated with enzyme dysregulation (Sujayev et al., 2016).
Antibacterial and Antifungal Activities
Compounds related to the mentioned chemical structure have also shown high biological activity against bacteria and fungi. For example, helquinoline, a tetrahydroquinoline derivative, displayed significant activity against various microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (Asolkar et al., 2004).
Antidepressant Effects
Furthermore, certain derivatives have been studied for their antidepressant-like effects. One study explored the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in the antidepressant-like effect of a novel molecule, highlighting the compound's potential for treating resistant depression (Dhir & Kulkarni, 2011).
Propiedades
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-5-3-7-16(11-14)21-20(25)22-17-9-8-15-6-4-10-23(18(15)12-17)19(24)13-26-2/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSYLKMAZABPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2676826.png)
![(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2676828.png)

![5-Chloro-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2676831.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)





![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)
